

OXA-06 hydrochloride CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OXA-06 hydrochloride

Cat. No.: B2370549

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In-Depth Technical Guide: OXA-06 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

OXA-06 hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.

Identifier	Value
CAS Number	1825455-91-1
IUPAC Name	2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride

Physicochemical and Biological Properties

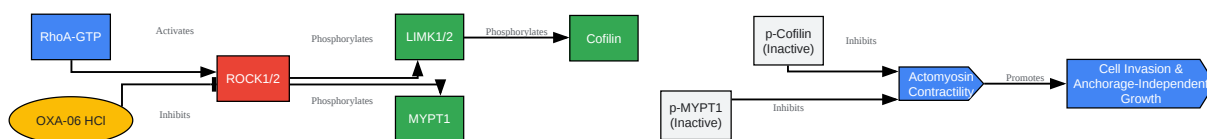
OXA-06 hydrochloride is a white to off-white solid powder. The following table summarizes its key physicochemical and biological properties.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₈ FN ₃ ·2HCl	[1][2]
Molecular Weight	404.31 g/mol	[1][2]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO	[2]
Biological Activity	Potent, ATP-competitive ROCK inhibitor	[3]
In Vitro IC ₅₀ (ROCK)	10 nM	[3]

Mechanism of Action: ROCK Signaling Pathway Inhibition

OXA-06 exerts its biological effects by inhibiting the ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. ROCK kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK).

The inhibition of ROCK by OXA-06 leads to a reduction in the phosphorylation of MYPT1 and Cofilin, a downstream target of LIMK. [3] This ultimately results in decreased actomyosin contractility and cytoskeletal reorganization, which are crucial for processes like cell invasion and anchorage-independent growth of cancer cells. [3]



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Figure 1. OXA-06 HCl inhibits the ROCK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of **OXA-06 hydrochloride** in non-small cell lung carcinoma (NSCLC) cell lines.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to proliferate in a semi-solid medium, a hallmark of cellular transformation.

Materials:

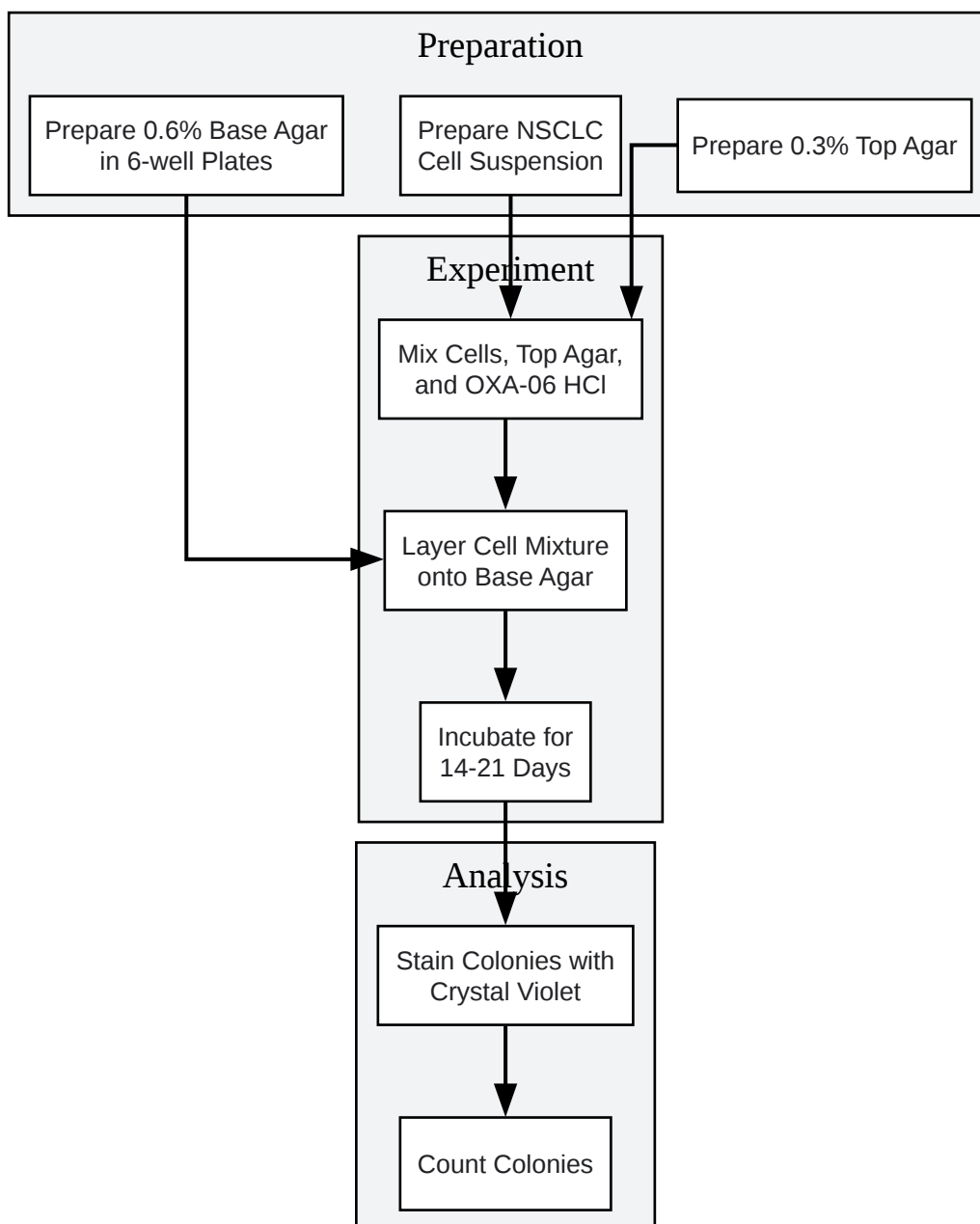
- NSCLC cell lines (e.g., A549, H1299)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Agarose, sterile
- 6-well plates
- **OXA-06 hydrochloride** stock solution (in DMSO)
- Vehicle control (DMSO)

Procedure:

- **Base Agar Layer:** Prepare a 0.6% (w/v) agarose solution in complete growth medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
- **Cell Suspension:** Trypsinize and count NSCLC cells. Resuspend the cells in complete growth medium.
- **Top Agar Layer:** Prepare a 0.3% (w/v) agarose solution in complete growth medium. Cool to 40°C.
- **Plating:** Mix the cell suspension with the 0.3% agarose solution to a final cell density of 5,000 cells per well. Add the desired concentrations of **OXA-06 hydrochloride** or vehicle control.

Immediately layer 1.5 mL of this cell-agarose mixture onto the solidified base layer.

- Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.
- Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet in methanol. Count the number of colonies using a microscope.



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Figure 2. Workflow for the Anchorage-Independent Growth Assay.

Matrigel Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

- NSCLC cell lines
- Serum-free growth medium
- Complete growth medium (chemoattractant)
- Matrigel basement membrane matrix
- 24-well plates with cell culture inserts (8.0 μm pore size)
- **OXA-06 hydrochloride** stock solution (in DMSO)
- Vehicle control (DMSO)
- Cotton swabs
- Crystal violet staining solution

Procedure:

- **Insert Coating:** Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 μL of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for 2 hours to allow for gelling.
- **Cell Preparation:** Culture NSCLC cells to ~80% confluency and serum-starve overnight. Trypsinize, wash, and resuspend the cells in serum-free medium.
- **Cell Seeding:** Add 1×10^5 cells in 200 μL of serum-free medium containing the desired concentrations of **OXA-06 hydrochloride** or vehicle to the upper chamber of the Matrigel-coated inserts.

- Chemoattraction: Add 500 μ L of complete growth medium (containing 10% FBS) as a chemoattractant to the lower chamber.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
- Analysis:
 - Remove non-invading cells from the upper surface of the membrane with a cotton swab.
 - Fix the invading cells on the lower surface of the membrane with methanol.
 - Stain the fixed cells with 0.5% crystal violet.
 - Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis of pMYPT1 and pCofilin

This method is used to quantify the levels of phosphorylated MYPT1 and Cofilin, direct and indirect downstream targets of ROCK, respectively.

Materials:

- NSCLC cell lysates (treated with **OXA-06 hydrochloride** or vehicle)
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Lysis: Treat NSCLC cells with various concentrations of **OXA-06 hydrochloride** for a specified time (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and

phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

OXA-06 has demonstrated significant inhibitory effects on the growth and invasion of non-small cell lung carcinoma cell lines.

Assay	Cell Line(s)	Endpoint	Result	Reference
In Vitro Kinase Assay	Recombinant ROCK1/2	IC ₅₀	10 nM	[3]
Matrigel Invasion	A549, H1299, H23, H358, H1703	% Inhibition	~70% at 2 µM	[3]
Anchorage-Independent Growth	A549, H1299	Inhibition	Dose-dependent	[3]

Synthesis of OXA-06 Hydrochloride

A detailed, step-by-step synthesis protocol for **OXA-06 hydrochloride** is not publicly available in peer-reviewed literature. The synthesis would likely involve a multi-step process, including the formation of the 1H-pyrrolo[2,3-b]pyridine core, followed by coupling reactions to attach the phenylmethyl and 2-fluorobenzylmethanamine moieties, and finally, conversion to the dihydrochloride salt. The synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine structures often involves Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Conclusion

OXA-06 hydrochloride is a potent and selective ROCK inhibitor with demonstrated anti-tumor activity in non-small cell lung cancer models. Its mechanism of action involves the direct inhibition of ROCK kinases, leading to the suppression of downstream signaling pathways that regulate cell motility and invasion. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of **OXA-06 hydrochloride**.

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References

- 1. nbinno.com [nbinno.com]
- 2. US8357693B2 - Pharmacokinetically improved compounds - Google Patents [patents.google.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [OXA-06 hydrochloride CAS number and IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2370549#oxa-06-hydrochloride-cas-number-and-iupac-nomenclature]

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